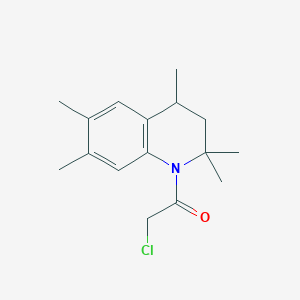
1-(クロロアセチル)-2,2,4,6,7-ペンタメチル-1,2,3,4-テトラヒドロキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroquinoline ring, followed by the introduction of the chloroacetyl group and the pentamethyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, along with the attached chloroacetyl and pentamethyl groups. The chloroacetyl group would introduce a polar, reactive site into the molecule, while the pentamethyl groups would increase the overall hydrophobicity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be largely determined by the chloroacetyl group, which is an acyl chloride. Acyl chlorides are highly reactive and can undergo a variety of reactions, including nucleophilic acyl substitution and addition-elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloroacetyl group would likely make the compound polar and potentially reactive, while the pentamethyl groups would increase its hydrophobicity .作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that chloroacetamide herbicides, which share a similar chloroacetyl group, act by inhibiting the elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, which are part of the gibberellin pathway . Another study suggests that chloroacetamides and thiocarbamates can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
A study on a similar compound, acetyl-l-carnitine, showed that it was rapidly absorbed into the bloodstream, with peak plasma concentrations reached in a specific time frame .
Result of Action
A study on a similar compound, lidocaine, showed that it acts as a local anesthetic that numbs the sensations of tissues .
Action Environment
It’s important to note that environmental threats are jeopardizing human health, and urgent action is needed to reverse global damage to our shared air, water, and climate .
実験室実験の利点と制限
1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline has several advantages for use in laboratory experiments. Firstly, 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Secondly, 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline has been shown to be an effective AChE inhibitor, which makes it useful for studying the effects of acetylcholine on various systems. Finally, 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory and anti-cancer properties, which makes it a useful tool for studying the effects of these compounds in laboratory experiments.
The main limitation of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline for use in laboratory experiments is that it is not approved for use in humans. Therefore, any results obtained from laboratory experiments involving 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline should not be extrapolated to humans.
将来の方向性
1. Further research into the potential therapeutic effects of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in humans.
2. Investigation into the potential anti-inflammatory and anti-cancer properties of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline.
3. Exploration of the potential effects of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline on other systems, such as the cardiovascular system.
4. Development of new synthesis methods for 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline to make it more cost-effective and accessible.
5. Investigation into the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in combination with other compounds for therapeutic purposes.
6. Exploration of the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of neurological and psychiatric disorders.
7. Investigation into the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of Alzheimer’s disease.
8. Exploration of the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of other neurodegenerative diseases.
9. Development of new formulations of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline for improved bioavailability and efficacy.
10. Investigation into the potential use of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline in the treatment of other diseases and conditions.
合成法
1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline is synthesized using a two-step process. The first step involves the reaction of 1-(chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline hydrochloride (1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinolineHCl) with a base such as sodium hydroxide to form the free base 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline. The second step involves the reaction of 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline with an acid such as hydrochloric acid to form the hydrochloride salt 1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinolineHCl. The two-step process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
アミノアルコールの化学選択的N-クロロアセチル化
この化合物は、金属フリーの生体適合性条件下でアミノアルコールの化学選択的N-クロロアセチル化に使用されてきました。 このプロセスは効率的かつ高度に化学選択的で、20分以内にリン酸緩衝液中でクロロアセトアミドを与えます . アシル化生成物は高収率で得られ、クロマトグラフィー分離なしで容易に単離できます .
アミドの合成
アミド結合は、天然(タンパク質)および合成化合物(ポリマー)に存在する基本的な重要な結合です。 アミドの制御合成とそのポリマー、エンジニアリング材料、洗剤、潤滑油などのさまざまな分野における用途の難しさから、多くの合成方法が開発されてきました . アミドの物理化学的特性、その安定性、3次元立体構造、および他の活性基への変換は、さまざまな分野の研究者によって広く利用されてきました .
蛍光分子の細胞からの解離の抑制
クロロアセチル基は、細胞内タンパク質と共有結合を形成した後、基質の解離を抑制することが判明しました . これは、細胞内の基質の保持を改善するために使用されており、抗原特異的細胞染色に特に役立ちます .
(メタ)アクリレートの合成
この化合物は、アリールアミドメチルメタクリレートの合成に使用されてきました . このプロセスは、メタクリル酸ナトリウム、α-クロロアセトアミド、NaI、およびTEBACを、ヒドロキノンの存在下で、還流コンデンサー中で、アセトニトリル中で80°Cで30時間撹拌することを含みます .
Safety and Hazards
As with any chemical compound, handling “1-(Chloroacetyl)-2,2,4,6,7-pentamethyl-1,2,3,4-tetrahydroquinoline” would require appropriate safety precautions. The chloroacetyl group, in particular, is associated with certain hazards, as it is a type of acyl chloride, which are typically corrosive and can cause burns and eye damage .
特性
IUPAC Name |
2-chloro-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-10-6-13-12(3)8-16(4,5)18(15(19)9-17)14(13)7-11(10)2/h6-7,12H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEFRLGIAHYTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)C)C(=O)CCl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2388822.png)
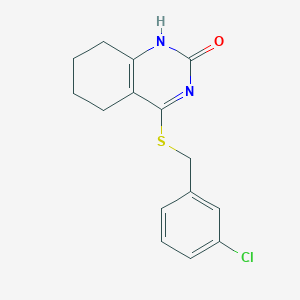
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2388824.png)
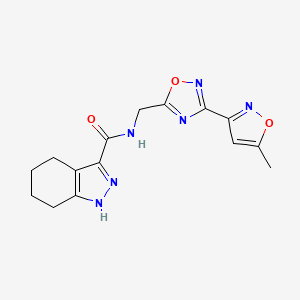
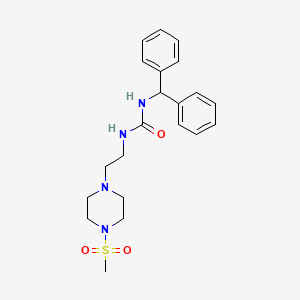
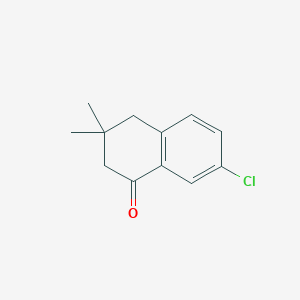
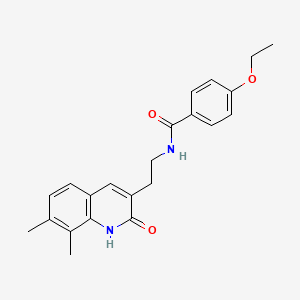
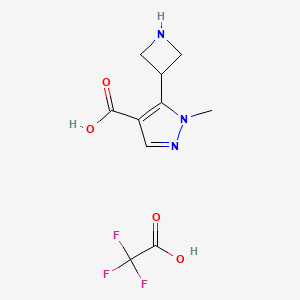

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2388840.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylamine](/img/structure/B2388842.png)
![N-[4-(acetylamino)phenyl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2388843.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2388845.png)